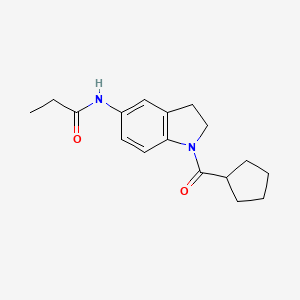
N-(1-(cyclopentanecarbonyl)indolin-5-yl)propionamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(cyclopentanecarbonyl)indolin-5-yl)propionamide is a synthetic compound that has garnered attention due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes an indole moiety, a cyclopentanecarbonyl group, and a propionamide group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(cyclopentanecarbonyl)indolin-5-yl)propionamide typically involves the reaction of indole derivatives with cyclopentanecarbonyl chloride and propionamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield. The purification process may involve additional steps such as recrystallization to achieve the desired purity.
化学反应分析
Types of Reactions
N-(1-(cyclopentanecarbonyl)indolin-5-yl)propionamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
科学研究应用
N-(1-(cyclopentanecarbonyl)indolin-5-yl)propionamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with various biological activities.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(1-(cyclopentanecarbonyl)indolin-5-yl)propionamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
- N-(1-(cyclohexanecarbonyl)indolin-5-yl)propionamide
- N-(1-(cyclopentanecarbonyl)indolin-5-yl)butyramide
Uniqueness
N-(1-(cyclopentanecarbonyl)indolin-5-yl)propionamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.
生物活性
N-(1-(cyclopentanecarbonyl)indolin-5-yl)propionamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features an indoline structure, which is known for its diverse biological activities. The cyclopentanecarbonyl and propionamide groups contribute to its pharmacological properties. Understanding the structure-activity relationship (SAR) is crucial for elucidating its biological effects.
-
Inhibition of Enzymatic Activities :
- Compounds similar to this compound have been shown to inhibit various enzymes, including phosphodiesterases (PDEs). PDE inhibitors are significant in treating inflammatory and autoimmune diseases due to their role in modulating cyclic nucleotide levels, particularly cAMP, which affects inflammatory mediator release .
- Interference with Cytokine Production :
-
Targeting Specific Pathways :
- The indoline scaffold has been associated with the inhibition of lysine-specific demethylase 1 (LSD1), an enzyme implicated in various cancers. Inhibitors of LSD1 have shown promise in inducing differentiation in acute myeloid leukemia (AML) cell lines, suggesting a potential application for compounds like this compound .
Anticancer Activity
Recent studies have investigated the anticancer potential of indoline derivatives. For instance, a compound structurally related to this compound demonstrated selective antiproliferative activity against MV-4-11 cell lines with an IC50 value of 24.43 nM. This indicates a strong potential for further development as an anticancer agent .
Anti-inflammatory Effects
The ability to inhibit PDEs suggests that this compound may reduce inflammation effectively. In vitro studies have shown that PDE inhibitors can lead to decreased levels of inflammatory cytokines and improved outcomes in models of asthma and rheumatoid arthritis .
Case Studies
- Case Study on Cancer Treatment :
- Case Study on Inflammatory Diseases :
Data Summary
属性
IUPAC Name |
N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-5-yl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-2-16(20)18-14-7-8-15-13(11-14)9-10-19(15)17(21)12-5-3-4-6-12/h7-8,11-12H,2-6,9-10H2,1H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPYWDFEHLHCNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)N(CC2)C(=O)C3CCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














